4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride
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Overview
Description
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is a chemical compound that belongs to the class of trifluoromethyl-substituted pyrimidinesThe presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Another trifluoromethyl-substituted pyrimidine with similar chemical properties.
3,5-Dichloro-2,4,6-trifluoropyridine: A related compound with multiple fluorine substitutions on the pyridine ring.
Uniqueness
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClF3N4 |
---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F3N4.ClH/c7-6(8,9)4-3(5(10)11)1-12-2-13-4;/h1-2H,(H3,10,11);1H |
InChI Key |
QJSJBAHRTVDEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=N)N.Cl |
Origin of Product |
United States |
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